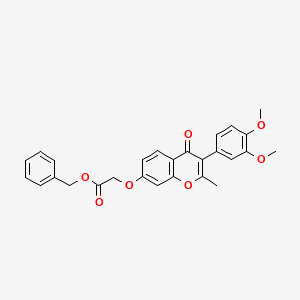
benzyl 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the chromen-4-one core, along with the dimethoxyphenyl and benzyl acetate groups, contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate typically involves multiple steps:
Formation of the Chromen-4-One Core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where the chromen-4-one core is reacted with a dimethoxybenzene derivative in the presence of a catalyst.
Attachment of the Benzyl Acetate Group: The final step usually involves esterification, where the hydroxyl group of the chromen-4-one derivative is reacted with benzyl bromoacetate in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production
Actividad Biológica
Benzyl 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate is a compound of significant interest due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C23H24O5
- Molecular Weight : 396.44 g/mol
The structure comprises a benzyl group linked to an acetate moiety, with a coumarin derivative that enhances its biological activity. The presence of dimethoxyphenyl groups is noteworthy as they can influence pharmacokinetics and biological interactions.
Antioxidant Activity
Research indicates that compounds with coumarin structures exhibit notable antioxidant properties. The antioxidant activity is primarily attributed to the ability to scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Acetylcholinesterase Inhibition
A significant area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have been shown to possess AChE inhibitory activity, making them potential candidates for therapeutic applications in cognitive decline.
Table 1: AChE Inhibition Data of Related Compounds
The mechanism by which this compound exerts its effects may involve several biochemical pathways:
- Reactive Oxygen Species (ROS) Scavenging : The compound can neutralize ROS, thereby reducing oxidative stress.
- AChE Binding : It may bind to the active site of AChE, inhibiting its activity and increasing acetylcholine levels in synaptic clefts.
- Modulation of Inflammatory Cytokines : Similar compounds have shown effects on pro-inflammatory cytokines like IL-6 and TNF-α, suggesting potential anti-inflammatory properties.
Study on Neuroprotective Effects
A study evaluated the neuroprotective effects of coumarin derivatives on neuronal cells under oxidative stress conditions. The findings indicated that these compounds significantly reduced cell death and improved cell viability through their antioxidant mechanisms.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung) | 15.0 | This study |
| MCF7 (Breast) | 12.5 | This study |
| HeLa (Cervical) | 10.0 | This study |
Propiedades
IUPAC Name |
benzyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O7/c1-17-26(19-9-12-22(30-2)24(13-19)31-3)27(29)21-11-10-20(14-23(21)34-17)32-16-25(28)33-15-18-7-5-4-6-8-18/h4-14H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDRHWYQZUBDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













